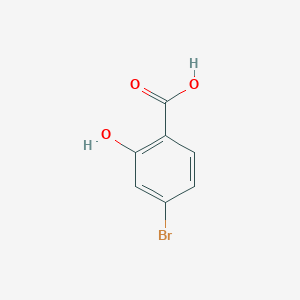

4-溴-2-羟基苯甲酸

概述

描述

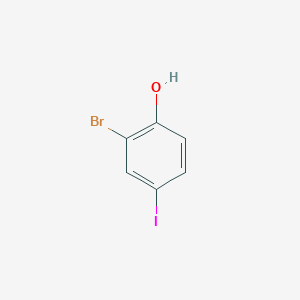

4-Bromo-2-hydroxybenzoic acid is a brominated derivative of hydroxybenzoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and organic compounds. The presence of the bromine atom and the hydroxyl group on the benzene ring makes it a versatile compound for further chemical modifications and applications in medicinal chemistry.

Synthesis Analysis

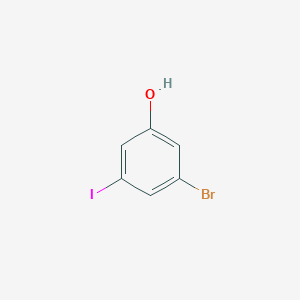

The synthesis of 4-bromo-2-hydroxybenzoic acid and its derivatives can be achieved through various routes. For instance, microbial hydroxylation of o-bromophenylacetic acid has been used to produce 2-bromo-5-hydroxyphenylacetic acid, which is a key intermediate for synthesizing melatonin receptor agonists and sodium hydrogen exchange compounds . Another study reports the synthesis of a bromo derivative from 3,5-dihydroxybenzoic acid, with the structure confirmed by mass spectrometry . Additionally, the synthesis of related compounds such as methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification has been described, with a high yield and purity .

Molecular Structure Analysis

The molecular structure of 4-bromo-2-hydroxybenzoic acid and its analogs has been studied using various techniques. For example, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid shows dimeric units linked via type II Br…Br interactions, Br…π, and weak H-bonding interactions, which are similar to the parent 4-bromobenzoic acid . The study of synthon polymorphism in co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid reveals the structural roles of the two bipyridine N-atoms and the presence of pseudopolymorphism .

Chemical Reactions Analysis

4-Bromo-2-hydroxybenzoic acid can undergo various chemical reactions due to its functional groups. Nucleophilic substitution reactions have been observed with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, leading to the formation of alkoxy-, propylthio-, and amino-substituted derivatives . The bromo derivative of 3,5-dihydroxybenzoic acid has been used in molecular recognition studies with N-donor compounds, forming supramolecular assemblies through hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-hydroxybenzoic acid derivatives are influenced by the presence of substituents on the benzene ring. The methoxy-substituents in 4-bromo-3,5-di(methoxy)benzoic acid affect the strength of Br…Br type II halogen bonds, with a shorter Br…Br distance compared to the parent compound . The supramolecular assemblies formed by the bromo derivative of 3,5-dihydroxybenzoic acid with N-donor compounds demonstrate the importance of functional groups in determining the recognition patterns and the formation of complex networks .

科学研究应用

防焦剂

4-溴-2-羟基苯甲酸用作药物分子和橡胶工业中的防焦剂 . 防焦剂是延迟焦化的添加剂,焦化是橡胶化合物过早硫化的现象。这确保橡胶化合物在更长的时间内保持可加工性,从而便于更好地加工和成型。

紫外线吸收剂的中间体

该化合物用作生产紫外线(UV)吸收剂的中间体 . 紫外线吸收剂是能够吸收紫外线辐射并将其能量释放为热量的物质,从而保护其他化合物和材料免受紫外线引起的降解。它们广泛用于塑料、涂料和化妆品中,以提高其抗紫外线辐射的能力。

发泡剂的中间体

4-溴-2-羟基苯甲酸也用作生产发泡剂的中间体 . 发泡剂是产生气体以形成泡沫的物质。气体通常是由物质内部发生的化学反应(如分解)产生的。发泡剂在许多工业过程中使用,包括生产轻质混凝土、灭火泡沫和吹塑泡沫保温材料。

联芳基中间体的合成

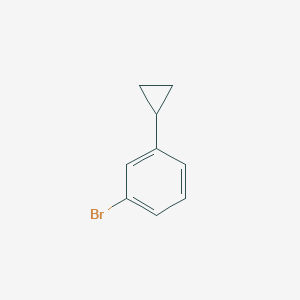

虽然与 4-溴-2-羟基苯甲酸没有直接关系,但其密切相关的化合物 4-溴-2-氟苯甲酸在钯催化的偶联反应中与各种芳基硼酸反应,用于合成联芳基中间体 . 联芳基化合物是有机化合物,由两个通过单键连接的芳基组成。它们在许多化学研究领域中都很重要,包括药物、农药和材料科学。

研究与开发

作为一种特种化学品,4-溴-2-羟基苯甲酸经常在研发实验室中使用。 它可以用来合成其他化合物,研究反应机理,或开发新材料 .

安全和危害

4-Bromo-2-hydroxybenzoic acid causes serious eye damage and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid breathing dust, fume, gas, mist, vapors, or spray .

作用机制

Target of Action

It is known to be used as an intermediate in the production of ultraviolet absorbers and foaming agents

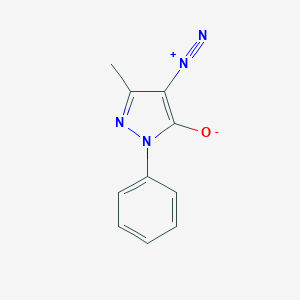

Mode of Action

It is known that the bromine unit on the benzene ring can easily be converted to an aryl group or boronic acid . The phenolic hydroxyl group and carboxyl group both have certain acidity and can undergo alkylation reactions under alkaline conditions to produce phenol ether products and esterified products .

Biochemical Pathways

It is known that the compound can participate in reactions at the benzylic position . For instance, it can undergo free radical reactions with N-bromosuccinimide (NBS), resulting in the formation of succinimide and a brominated compound .

Result of Action

It is known to be used as an anti-scorch agent in drug molecules and the rubber industry , suggesting it may have protective effects against thermal degradation.

生化分析

Biochemical Properties

4-Bromo-2-hydroxybenzoic Acid plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Cellular Effects

The effects of 4-Bromo-2-hydroxybenzoic Acid on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-2-hydroxybenzoic Acid involves its interactions at the molecular level. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-hydroxybenzoic Acid can change over time. It is stable at normal temperature but decomposes into phenol and carbon dioxide after rapid heating

Metabolic Pathways

4-Bromo-2-hydroxybenzoic Acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 4-Bromo-2-hydroxybenzoic Acid within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions.

属性

IUPAC Name |

4-bromo-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAKLZKQJDBBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296399 | |

| Record name | 4-Bromo-2-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1666-28-0 | |

| Record name | 1666-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 4-Bromo-2-hydroxybenzoic Acid and how does it impact its interactions?

A1: 4-Bromo-2-hydroxybenzoic acid crystallizes with a dihedral angle of 4.8° between the aromatic ring and the carboxylic acid group []. This conformation allows for an intramolecular O—H⋯O hydrogen bond, forming an S(6) ring motif. Furthermore, the carboxylic acid groups engage in inversion dimerization through pairs of O—H⋯O hydrogen bonds, generating R22(8) loops within the crystal lattice. Interestingly, short Br⋯Br contacts (3.4442 Å) exist between molecules of adjacent dimers, contributing to the overall one-dimensional architecture of the crystal structure [].

Q2: What are the potential applications of 4-Bromo-2-hydroxybenzoic acid derivatives in medicinal chemistry?

A2: 4-Bromo-2-hydroxybenzoic acid serves as a versatile starting material for synthesizing various biologically active compounds. Researchers have successfully synthesized pyrrole and pyrrolidine derivatives by reacting 4-Bromo-2-hydroxybenzoic acid hydrazide with aromatic aldehydes, followed by cyclocondensation with maleic or succinic anhydride []. These newly synthesized compounds exhibited promising antibacterial and antifungal activities in vitro [], highlighting their potential for developing novel therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)

![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)